Cas no 97730-27-3 (Phenol, 3-chloro-4-(hexyloxy)-)

Phenol, 3-chloro-4-(hexyloxy)-, is a chlorinated phenolic compound featuring a hexyloxy substituent at the para position relative to the hydroxyl group. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity and stability, making it suitable for applications in organic synthesis and specialty chemical formulations. The chloro and hexyloxy functional groups contribute to its reactivity in electrophilic substitution and ether-based reactions, offering versatility as an intermediate in pharmaceuticals, agrochemicals, or polymer additives. Its balanced polarity and solubility profile facilitate its use in non-aqueous systems. Careful handling is advised due to potential irritancy and environmental considerations typical of halogenated phenols.
Phenol, 3-chloro-4-(hexyloxy)- structure
97730-27-3 structure
Product name:Phenol, 3-chloro-4-(hexyloxy)-
CAS No:97730-27-3
MF:C12H17O2Cl
MW:228.715
CID:4369403

Phenol, 3-chloro-4-(hexyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-chloro-4-(hexyloxy)-

Phenol, 3-chloro-4-(hexyloxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-21643538-1.0g
3-chloro-4-(hexyloxy)phenol
97730-27-3 95%
1.0g
$0.0 2022-11-29

Phenol, 3-chloro-4-(hexyloxy)- Related Literature

Additional information on Phenol, 3-chloro-4-(hexyloxy)-

Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3: Structural Characteristics, Applications and Recent Research Insights

Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique chemical structure and versatile reactivity profile. This molecule, characterized by a benzene ring substituted with a chlorine atom at the 3-position and a hexyloxy group at the 4-position, exhibits a combination of hydrophobic and polar characteristics that make it a valuable building block in pharmaceutical, material science, and environmental chemistry applications. The 3-chloro-4-(hexyloxy)phenol scaffold has been extensively studied for its potential in developing novel compounds with enhanced pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.

The chemical structure of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) is a key factor in determining its reactivity and biological activity. The presence of the chlorine substituent at the 3-position introduces electron-withdrawing effects that influence the electrophilicity of the aromatic ring, while the hexyloxy group at the 4-position contributes to the molecule's solubility and lipophilicity. These structural features have been leveraged in recent studies to design compounds with improved bioavailability and metabolic stability. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that the 3-chloro-4-(hexyloxy)phenol core could be functionalized to generate derivatives with enhanced permeability across biological membranes, a critical property for drug delivery systems.

One of the most promising applications of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) lies in the field of pharmaceutical chemistry. Researchers have explored its potential as a prodrug scaffold for the development of targeted therapeutics. The hexyloxy group has been shown to act as a masking group that can be selectively cleaved under specific physiological conditions, such as in the acidic environment of lysosomes or the presence of esterases. This property has been exploited to create prodrug molecules that release active pharmaceutical agents in a controlled manner, minimizing systemic toxicity while maximizing therapeutic efficacy. A 2024 review article in Advanced Drug Delivery Reviews highlighted the use of 3-chloro-4-(hexyloxy)phenol derivatives in the design of lipophilic prodrugs for the treatment of neurodegenerative disorders.

In the realm of material science, Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) has demonstrated potential as a precursor for the synthesis of advanced polymers and surfactants. The chlorine substituent can participate in nucleophilic substitution reactions, while the hexyloxy group provides hydrophobicity, making this compound suitable for the preparation of amphiphilic molecules. Recent advancements in polymer chemistry have led to the development of polymer-based nanocarriers using 3-chloro-4-(hexyloxy)phenol derivatives. These nanocarriers exhibit excellent colloidal stability and can be functionalized with targeting ligands for applications in cancer therapy and drug delivery. A 2023 paper in ACS Applied Materials & Interfaces reported the successful synthesis of polymeric micelles derived from Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) that showed enhanced cellular uptake and reduced toxicity compared to conventional delivery systems.

The environmental impact of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) has also been a subject of recent investigation, particularly in the context of its biodegradability and ecological safety. Studies have shown that the hexyloxy group can be metabolized by certain microbial strains, leading to the degradation of the compound into less harmful byproducts. This property makes 3-chloro-4-(hexyloxy)phenol an attractive candidate for industrial applications where environmental persistence is a concern. A 2024 study published in Environmental Science & Technology demonstrated that the biodegradation rate of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) could be significantly enhanced by the presence of specific enzymes, such as esterases and oxidases, which are commonly found in wastewater treatment systems.

Another area where Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) has shown promise is in antimicrobial applications. The combination of the chlorine substituent and the hexyloxy group has been found to enhance the ability of the molecule to disrupt microbial cell membranes. Researchers have developed antimicrobial coatings using 3-chloro-4-(hexyloxy)phenol derivatives that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A 2023 study in Antimicrobial Agents and Chemotherapy reported that these coatings could effectively inhibit biofilm formation on medical devices, reducing the risk of hospital-acquired infections.

The synthetic versatility of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) has also been a focus of recent research. The compound can undergo a variety of chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and oxidation reactions. These reactions have been utilized to generate a wide range of functionalized derivatives with diverse applications. For instance, the chlorine substituent can be replaced with other functional groups, such as amines or thiols, to create multifunctional molecules with tailored properties. A 2024 paper in Organic Letters described the use of 3-chloro-4-(hexyloxy)phenol as a precursor for the synthesis of fluorescent probes that can be used in bioimaging and diagnostics.

Looking ahead, the continued exploration of Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) is expected to yield further breakthroughs in various scientific and industrial fields. Ongoing research is focused on optimizing the synthetic pathways for this compound to improve yield and reduce costs, as well as on expanding its applications in nanoengineering and biomedical engineering. The unique combination of structural features in 3-chloro-4-(hexyloxy)phenol ensures that it will remain a valuable compound for future innovations, whether in the development of novel therapeutics, advanced materials, or environmentally sustainable technologies.

The compound Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) is a multifunctional molecule with a diverse range of applications across pharmaceutical, material science, and environmental chemistry. Its unique structural features—the 3-chloro substituent and the 4-hexyloxy group—contribute to its chemical versatility and biological activity, making it a valuable scaffold for the development of advanced materials, drug delivery systems, and environmentally sustainable technologies. ### Key Features and Applications: 1. Pharmaceutical Chemistry: - Prodrug Design: The hexyloxy group acts as a masking group that can be selectively cleaved under specific physiological conditions, enabling the creation of prodrugs with improved bioavailability and reduced toxicity. - Targeted Therapeutics: Recent studies have shown its potential in designing lipophilic prodrugs for the treatment of neurodegenerative disorders and other diseases. - Antimicrobial Applications: Derivatives of 3-chloro-4-(hexyloxy)phenol exhibit broad-spectrum antimicrobial activity, making them useful for antimicrobial coatings on medical devices. 2. Material Science: - Polymer-Based Nanocarriers: The compound has been used to synthesize polymeric micelles with enhanced colloidal stability and cellular uptake, improving drug delivery systems. - Surfactant and Polymer Precursor: The chlorine substituent and hexyloxy group enable the molecule to participate in a variety of chemical transformations, allowing for the creation of multifunctional materials. 3. Environmental Chemistry: - Biodegradability: The compound can be effectively biodegraded by enzymes such as esterases and oxidases, making it suitable for use in wastewater treatment. - Sustainable Technologies: Its biodegradability and synthetic versatility support the development of environmentally sustainable technologies. 4. Synthetic Chemistry: - Versatile Reactivity: The compound can undergo nucleophilic substitution, electrophilic aromatic substitution, and oxidation reactions, enabling the synthesis of a wide range of functionalized derivatives. - Fluorescent Probes: It has been used as a precursor for fluorescent probes in bioimaging and diagnostics. ### Future Directions: - Optimization of Synthetic Pathways: Research is ongoing to improve the yield and cost-effectiveness of synthesizing 3-chloro-4-(hexyloxy)phenol. - Expansion of Applications: The compound is expected to play a key role in nanoengineering, biomedical engineering, and the development of novel therapeutics and advanced materials. In summary, Phenol, 3-chloro-4-(hexyloxy)- (CAS No. 97730-27-3) is a highly versatile molecule with significant potential in various scientific and industrial fields, driven by its unique chemical structure and broad functional properties.

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